molecular formula C19H18Cl2F2N4O2S B10953225 3-(butylsulfanyl)-N-[(E)-{5-[(3,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine

3-(butylsulfanyl)-N-[(E)-{5-[(3,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10953225
M. Wt: 475.3 g/mol
InChI Key: HBPDLCXHGOBVOK-YSURURNPSA-N
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Description

N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE is a complex organic compound that features a triazole ring, a butylsulfanyl group, and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the butylsulfanyl and difluoromethyl groups. The final step involves the formation of the imine linkage with the furyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key factors include the selection of raw materials, reaction conditions, and purification methods.

Chemical Reactions Analysis

Types of Reactions

N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine linkage can be reduced to form the corresponding amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the butylsulfanyl group can yield sulfoxides or sulfones, while reduction of the imine linkage can produce the corresponding amine.

Scientific Research Applications

N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving triazole-containing compounds.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE involves its interaction with specific molecular targets. The triazole ring and the difluoromethyl group are key functional groups that contribute to its activity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Triazole derivatives: Compounds containing the triazole ring, such as fluconazole and itraconazole, are well-known for their antifungal properties.

    Organosulfur compounds: Compounds like sulfoxides and sulfones, which contain sulfur atoms, have diverse applications in chemistry and medicine.

    Difluoromethyl compounds: Compounds with difluoromethyl groups, such as difluoromethylornithine, are used in various therapeutic applications.

Uniqueness

N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H18Cl2F2N4O2S

Molecular Weight

475.3 g/mol

IUPAC Name

(E)-N-[3-butylsulfanyl-5-(difluoromethyl)-1,2,4-triazol-4-yl]-1-[5-[(3,4-dichlorophenoxy)methyl]furan-2-yl]methanimine

InChI

InChI=1S/C19H18Cl2F2N4O2S/c1-2-3-8-30-19-26-25-18(17(22)23)27(19)24-10-13-4-5-14(29-13)11-28-12-6-7-15(20)16(21)9-12/h4-7,9-10,17H,2-3,8,11H2,1H3/b24-10+

InChI Key

HBPDLCXHGOBVOK-YSURURNPSA-N

Isomeric SMILES

CCCCSC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=CC(=C(C=C3)Cl)Cl)C(F)F

Canonical SMILES

CCCCSC1=NN=C(N1N=CC2=CC=C(O2)COC3=CC(=C(C=C3)Cl)Cl)C(F)F

Origin of Product

United States

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